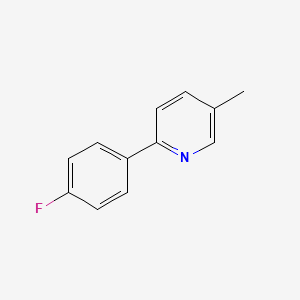

2-(4-Fluorophenyl)-5-methylpyridine

Description

Contextual Significance of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives are a class of heterocyclic compounds that have gained prominence in medicinal chemistry, agrochemicals, and materials science. nih.govresearchoutreach.orgnih.gov The introduction of fluorine atoms into a pyridine ring can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This is attributed to the unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov Consequently, the selective incorporation of fluorine into pyridine-containing molecules is a widely used strategy for optimizing the performance of pharmaceuticals and functional materials. uni-muenster.dechemeurope.com The development of efficient synthetic methods for the preparation of these compounds, such as the site-selective C-H fluorination of pyridines, has further accelerated research in this area. orgsyn.orgcapes.gov.br

Overview of Research Trajectories for 2-(4-Fluorophenyl)-5-methylpyridine

Research concerning this compound has primarily focused on its application as a ligand in transition metal catalysis, particularly in the development of photocatalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The compound, often abbreviated as p-F(Me)ppy, serves as a crucial building block for creating sophisticated iridium(III) complexes. sigmaaldrich.comsigmaaldrich.com These complexes have demonstrated robust performance in photoredox catalysis and have been investigated for their potential in solar fuel generation. sigmaaldrich.com The synthesis of this compound is well-established, typically involving a Suzuki coupling reaction between 2-bromo-5-methylpyridine (B20793) and 4-fluorophenylboronic acid, catalyzed by a palladium complex. chemicalbook.com This reliable synthetic route has made the compound readily accessible for a variety of research applications.

Interdisciplinary Relevance in Materials Science, Catalysis, and Medicinal Chemistry

The structural features of this compound make it a molecule of interest across multiple scientific disciplines.

In Materials Science, fluorinated arylpyridines are utilized as building blocks for advanced materials. nih.gov For instance, the related compound 2-(2,4-Difluorophenyl)-5-methylpyridine is used to create metal-ligand complexes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The fluorine substituents can tune the electronic properties, such as the HOMO energy level, which in turn affects the emission spectra of these materials. ossila.com While specific applications of this compound in materials science are still emerging, its structural similarity to these proven components suggests its potential in the development of new functional materials.

In Catalysis, as previously mentioned, the compound is a key ligand for the preparation of Ir(III) photocatalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These catalysts are instrumental in a variety of chemical transformations, including photoredox reactions that are fundamental to modern organic synthesis. ossila.com The presence of the fluorophenyl and methyl groups on the pyridine ring allows for the fine-tuning of the catalyst's steric and electronic properties, influencing its reactivity and stability.

In Medicinal Chemistry, pyridine derivatives are a cornerstone of drug discovery. uni-muenster.dechemeurope.com The incorporation of a fluorophenyl group can enhance a molecule's metabolic stability and membrane permeability, which are critical parameters for drug candidates. While direct therapeutic applications of this compound have not been extensively reported, its structural motif is found in molecules with biological activity. For example, structural analogs are being investigated for their potential to target enzymes in pathogenic fungi like Candida albicans. frontiersin.org The core structure of this compound therefore represents a valuable scaffold for the design of new therapeutic agents.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki cross-coupling reaction. A typical procedure involves the reaction of 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium carbonate. chemicalbook.com The reaction is generally carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. chemicalbook.com

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|

The resulting compound is a white solid with a melting point in the range of 58-65 °C. sigmaaldrich.comtcichemicals.com Its identity and purity are typically confirmed by analytical techniques such as HPLC and NMR spectroscopy. tcichemicals.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FN | sigmaaldrich.comchemicalbook.comncats.io |

| Molecular Weight | 187.21 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 85237-65-6 | sigmaaldrich.comchemicalbook.com |

| Appearance | White to light yellow powder or crystals | sigmaaldrich.comtcichemicals.com |

| Melting Point | 58-65 °C | sigmaaldrich.comtcichemicals.com |

| Purity (HPLC) | >98.0% | tcichemicals.com |

| InChI Key | WSVYYUKIXFSDTE-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVYYUKIXFSDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234448 | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-65-6 | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Fluorophenyl)-5-methylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWA96KQ36T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 4 Fluorophenyl 5 Methylpyridine and Its Analogs

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become the cornerstone for the synthesis of 2-arylpyridines, including 2-(4-fluorophenyl)-5-methylpyridine. These methods are valued for their reliability and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling Protocols for this compound Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. libretexts.org In the context of this compound synthesis, this reaction typically involves the coupling of an organoboron reagent with a halide or triflate. libretexts.org A common approach is the reaction of 2-bromo-5-methylpyridine (B20793) with 4-fluorophenylboronic acid.

A specific protocol for the synthesis of this compound involves reacting 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium carbonate. The reaction is typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at an elevated temperature, for instance, refluxing at 70°C for one hour. chemicalbook.com This method has been reported to yield the desired product in high purity (91.5%). chemicalbook.com

Table 1: Suzuki-Miyaura Coupling for this compound Synthesis chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield |

| 2-Bromo-5-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Sodium Carbonate | 1,4-Dioxane/Water (5:1) | 70°C | 1h | 91.5% |

This interactive table summarizes the key parameters of a typical Suzuki-Miyaura coupling protocol for the synthesis of this compound.

Adaptations and Optimizations in Aryl Pyridine (B92270) Synthesis

The synthesis of 2-arylpyridines via palladium catalysis is a broad field with numerous adaptations. While the Suzuki-Miyaura coupling is prevalent, other methods like direct C-H arylation of pyridine N-oxides have also been developed. researchgate.net These alternative strategies can offer advantages in terms of atom economy and reduced pre-functionalization steps. researchgate.net The choice of catalyst and ligands is crucial for the success of these reactions, with ferrocene (B1249389) phosphine (B1218219) ligands like dppf often showing superior performance in Suzuki-Miyaura couplings. nih.gov The reaction conditions, including temperature and the presence of additives like water, can also be optimized to improve yields. nih.gov

Precursor Design and Functional Group Interconversions

The successful synthesis of this compound and its derivatives relies heavily on the strategic design and preparation of key precursors and intermediates.

Strategies Involving 2-Bromo-5-methylpyridine and 4-Fluorobenzeneboronic Acid

The primary precursors for the Suzuki-Miyaura synthesis of this compound are 2-bromo-5-methylpyridine and 4-fluorobenzeneboronic acid. 2-Bromo-5-methylpyridine serves as the electrophilic partner, providing the 5-methylpyridine core. chemicalbook.comsigmaaldrich.com 4-Fluorobenzeneboronic acid acts as the nucleophilic partner, introducing the 4-fluorophenyl group. chemicalbook.com The commercial availability and relative stability of these precursors contribute to the widespread use of this synthetic route.

Preparation of Key Intermediates for this compound Derivatization

The synthesis of analogs of this compound often requires the preparation of specialized intermediates. For instance, creating derivatives with different substitution patterns on the pyridine or phenyl ring would necessitate the synthesis of appropriately substituted bromo-pyridines or boronic acids. The functionalization of the pyridine ring can be achieved through various methods, including the preparation of 2-chloro-5-methylpyridine (B98176) from β-picoline or through multi-step sequences involving condensation and halogenation reactions. epo.orggoogle.com Similarly, a wide array of substituted phenylboronic acids are either commercially available or can be synthesized through established methods.

Advanced Synthetic Techniques and Scalability Considerations

For larger-scale production of this compound, considerations beyond laboratory-scale synthesis become important. Modern techniques aim to improve efficiency, reduce waste, and ensure economic viability. Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the preparation of related compounds like 2-(4-chlorophenyl)-5-methylpyridine. The development of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, can also enhance efficiency and reduce the need for purification of intermediates. researchgate.net Furthermore, the use of non-toxic and inexpensive reagents, a characteristic of Suzuki-Miyaura couplings which utilize stable and relatively benign organoboranes, is a significant advantage for scalable synthesis. libretexts.org

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a cornerstone in medicinal chemistry for the rapid and efficient creation of heterocyclic structures. rsc.org This technology utilizes microwave irradiation to heat reactions directly and volumetrically, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles when compared to conventional heating methods. rsc.orgorganic-chemistry.org

The synthesis of 2-arylpyridines, including this compound, is frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.commdpi.com A typical synthesis for the target compound involves the coupling of 2-bromo-5-methylpyridine with 4-fluorophenylboronic acid. chemicalbook.com The use of microwave irradiation in such reactions is well-documented to enhance efficiency. mdpi.comnih.gov For instance, Suzuki coupling reactions that might take hours under conventional heating can often be completed in a matter of minutes with microwave assistance, frequently with lower catalyst loading and in environmentally benign solvents like water/ethanol mixtures. nih.gov

Another powerful method for pyridine synthesis that benefits from microwave assistance is the Bohlmann-Rahtz reaction. organic-chemistry.orgresearchgate.net Traditionally a two-step process, microwave irradiation allows the Michael addition and subsequent cyclodehydration to occur in a single, high-yield step. organic-chemistry.orgresearchgate.net Studies have shown that this one-pot microwave-assisted procedure can produce polysubstituted pyridines in 10-20 minutes with superior yields compared to conventional heating in a sealed tube. organic-chemistry.org

The advantages of MAOS are clearly demonstrated when comparing reaction conditions and outcomes with traditional methods.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 min | up to 98% | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional Heating | Several hours | Lower than MW | organic-chemistry.org |

| Three-component Pyridine Synthesis | Microwave | 15 min | 81-94% | beilstein-journals.org |

| Three-component Pyridine Synthesis | Conventional Heating | 180 min | 65-77% | beilstein-journals.org |

| Suzuki Coupling (Aryl Halide + Phenylboronic Acid) | Microwave | 5-15 min | up to 96% | nih.gov |

Continuous Flow Synthesis Methods for Enhanced Reproducibility

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, improved safety, and enhanced reproducibility compared to traditional batch methods. nih.govnih.gov These systems, particularly when applied to the synthesis of pyridine derivatives, allow for precise management of temperature, pressure, and reaction time, leading to consistent product quality and facilitating scalability. nih.govorganic-chemistry.org

The synthesis of pyridines has been successfully transferred to continuous flow platforms. For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, which combines the benefits of both technologies to achieve a single-step process without the need to isolate intermediates. beilstein-journals.orgnih.gov This approach not only accelerates the reaction but also improves performance and safety compared to large-scale batch experiments. beilstein-journals.org

Cross-coupling reactions, essential for creating C(sp²)–C(sp³) bonds in molecules like this compound, have also been adapted to flow chemistry. The Negishi cross-coupling, for instance, can be performed in a telescoped manner where the generation of the organozinc reagent and the subsequent coupling reaction occur sequentially in a continuous flow system. nih.gov This method significantly improves the reaction rate, with transformations reaching completion within 30 minutes. nih.gov

Furthermore, reactions on the pyridine ring, such as N-oxidation, demonstrate the robustness of continuous flow methods. Using a packed-bed microreactor, various pyridine derivatives can be oxidized to their corresponding N-oxides with yields up to 99%. organic-chemistry.orgresearchgate.net Notably, the catalytic system showed high stability, operating continuously for over 800 hours while maintaining its activity, highlighting the potential for large-scale, efficient production. organic-chemistry.orgresearchgate.net

The following table summarizes key findings from research into the continuous flow synthesis of pyridine derivatives.

| Reaction Type | Reactor / Catalyst System | Key Parameters | Yield / Outcome | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave Flow Reactor / Brønsted acid | Continuous processing | Good yield, single regioisomer | nih.gov |

| N-Oxidation of Pyridines | Packed-bed Microreactor / TS-1/H₂O₂ | Continuous operation for >800 hrs | Up to 99% yield | organic-chemistry.orgresearchgate.net |

| Negishi Cross-Coupling | Continuous Flow Reactor | Telescoped synthesis, Residence time <30 min | Significant improvement in reaction rate | nih.gov |

| Butylpyridinium Bromide Synthesis | Continuous Flow Reactor with Bayesian Optimization | Simultaneous optimization of yield and production rate | Generated a well-defined Pareto front for optimization | nih.gov |

Coordination Chemistry and Ligand Design Principles of 2 4 Fluorophenyl 5 Methylpyridine

Cyclometalation Mechanisms Involving 2-(4-Fluorophenyl)-5-methylpyridine

Cyclometalation is a fundamental reaction in organometallic chemistry where a ligand containing a C-H bond reacts with a metal center to form a metallacycle. This process is pivotal in the synthesis of many functional metal complexes. For ligands like this compound, cyclometalation typically involves the activation of a C-H bond on the fluorophenyl ring, leading to the formation of a stable five-membered ring that includes the metal, the pyridine (B92270) nitrogen, and the phenyl carbon.

The general mechanism for the cyclometalation of phenylpyridine-type ligands with transition metals like iridium(III) and rhodium(III) often proceeds through an initial coordination of the pyridine nitrogen to the metal center. This is followed by an intramolecular electrophilic substitution or an oxidative addition/reductive elimination pathway, resulting in the formation of the M-C bond. The presence of the methyl group on the pyridine ring can influence the electronic and steric environment of the ligand, potentially affecting the rate and regioselectivity of the cyclometalation reaction.

A general procedure for cyclometalation involves reacting the pyridine derivative with a metal precursor, such as [(η⁵-C₅Me₅)MCl₂]₂ (where M = Rh or Ir), in the presence of a base like sodium acetate. acs.org The base assists in the deprotonation step, facilitating the C-H activation. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically follows established organometallic procedures. These methods are designed to create stable and well-defined structures with desirable photophysical and electrochemical properties.

Iridium(III) complexes are renowned for their high phosphorescence quantum yields and are extensively used in organic light-emitting diodes (OLEDs). The synthesis of iridium(III) complexes with this compound ligands generally involves a two-step process. chemrxiv.orgnih.gov

First, a chloride-bridged iridium(III) dimer is formed by reacting the ligand with an iridium precursor, such as IrCl₃·xH₂O or [Ir(COD)Cl]₂. chemrxiv.orgmdpi.com This reaction is often carried out under reflux in a mixture of solvents like 2-ethoxyethanol (B86334) and water. The resulting dimer, often represented as [Ir(C^N)₂Cl]₂, where C^N is the cyclometalated ligand, serves as a key intermediate. nih.gov

In the second step, the chloride bridge is cleaved by reacting the dimer with an ancillary ligand, such as picolinic acid or acetylacetone (B45752) (acac), in the presence of a base. chemrxiv.orgrsc.org This yields the final heteroleptic iridium(III) complex, for example, [Ir(ppy-VB)₂(acac)]. rsc.org The purity of the final complexes is often verified using techniques like high-pressure liquid chromatography (HPLC) and by determining their melting points. chemrxiv.org

The characterization of these complexes is performed using a suite of spectroscopic and analytical techniques, including ¹H and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. rsc.org These methods confirm the molecular structure and the coordination of the ligands to the iridium center.

Interactive Data Table: Synthesis of Iridium(III) Complexes

| Complex Type | Precursor | Ancillary Ligand | Key Reaction Steps | Characterization Methods |

| Heteroleptic Ir(III) | IrCl₃·xH₂O or [Ir(COD)Cl]₂ | Picolinic acid, Acetylacetone | 1. Dimer formation. 2. Bridge-splitting reaction. | NMR, Mass Spectrometry, X-ray Diffraction |

Palladium(II) complexes are widely utilized as catalysts in cross-coupling reactions. The synthesis of palladium(II) complexes with N-donor ligands like this compound can be achieved by reacting the ligand with a suitable palladium precursor, such as [PdCl₂(MeCN)₂] or [Pd(COD)Cl₂]. lu.semdpi.com The reaction is typically carried out in an appropriate solvent like dichloromethane. lu.semdpi.com

The resulting palladium(II) complexes are characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm their structure and purity. mdpi.com X-ray crystallography can provide definitive structural information, revealing the coordination geometry around the palladium center, which is typically square planar. rims.gov.bw

Beyond iridium and palladium, other transition metals are also used to form complexes with fluorinated ligands. For instance, cobalt(II) and iron(II) have been complexed with fluorinated tripodal and terpyridine ligands. fu-berlin.de The synthesis and characterization of these complexes allow for the investigation of the influence of fluorine on the spin state and electrochemical properties of the metal center. fu-berlin.de

Interactive Data Table: Synthesis of Palladium(II) Complexes

| Complex Type | Precursor | Solvent | Characterization Methods |

| Mononuclear Pd(II) | [PdCl₂(MeCN)₂] or [Pd(COD)Cl₂] | Dichloromethane | NMR, FT-IR, Mass Spectrometry, X-ray Diffraction |

Electronic Structures and Excited State Dynamics of Metal-2-(4-Fluorophenyl)-5-methylpyridine Complexes

The electronic properties of metal complexes are at the heart of their functionality in applications such as OLEDs and photocatalysis. Understanding the electronic structure and the dynamics of the excited states is crucial for designing new and improved materials.

In many transition metal complexes, the absorption of light leads to a metal-to-ligand charge transfer (MLCT) transition. wikipedia.org This involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. libretexts.org The energy and intensity of these transitions are highly dependent on the nature of the metal, the ligand, and the coordination environment.

For iridium(III) complexes of this compound, the MLCT state is often the lowest energy triplet excited state, which is responsible for their phosphorescent emission. The energy of the MLCT transition can be tuned by modifying the substituents on the ligand. The electron-donating methyl group and the electron-withdrawing fluorine atom on the this compound ligand have opposing effects on the energy levels of the frontier molecular orbitals (HOMO and LUMO). This allows for fine-tuning of the emission color.

The MLCT transitions are typically intense and are responsible for the strong absorption of light in the visible or ultraviolet region of the spectrum. wikipedia.org The character of the emissive state can be a mixture of ³MLCT, ³LLCT (ligand-to-ligand charge transfer), and ³LC (ligand-centered) states. mdpi.com

The introduction of fluorine atoms into the ligand structure has a profound effect on the electronic properties of the resulting metal complexes. researchgate.net Fluorine is a highly electronegative atom, and its presence on the phenyl ring of the 2-phenylpyridine (B120327) ligand generally leads to a stabilization (lowering in energy) of both the HOMO and LUMO levels of the complex. ossila.com

This stabilization can result in a blue-shift of the emission spectrum, meaning the complex emits light of a shorter wavelength (higher energy). mdpi.com For example, complexes with fluorinated phenylpyridine ligands often exhibit blue-shifted luminescence compared to their non-fluorinated counterparts. mdpi.com The position of the fluorine atom on the phenyl ring is also critical. For instance, fluorination at the 2- and 4-positions of the phenyl ring can lead to green emission. nih.gov

Furthermore, fluorine substitution can influence the excited state dynamics. eurekalert.orgsciencedaily.com It can affect the rates of radiative and non-radiative decay from the excited state, thereby influencing the phosphorescence quantum yield and lifetime. Computational modeling, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), is often employed to understand and predict the effect of fluorine substitution on the electronic structure and emission properties of these complexes. chemrxiv.org

Interactive Data Table: Effect of Fluorine Substitution

| Property | Influence of Fluorine | Example |

| HOMO/LUMO Energy | Lowers energy levels | Blue-shift in emission |

| Emission Spectrum | Can be blue-shifted | Green emission in some Ir(III) complexes |

| Excited State Dynamics | Affects radiative/non-radiative decay rates | Influences quantum yield and lifetime |

Applications of this compound Metal Complexes in Optoelectronic Materials

The unique electronic properties of this compound, arising from the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom, make its metal complexes promising candidates for various optoelectronic applications. These complexes, particularly with iridium(III), are noted for their potential as photocatalysts. The ligand structure allows for the formation of stable, luminescent metal complexes that can be employed in devices such as Light-Emitting Electrochemical Cells (LECs) and Dye-Sensitized Solar Cells (DSSCs).

Luminescence and Light-Emitting Electrochemical Cells (LECs)

Metal complexes of substituted phenylpyridines, including those with fluorine and methyl groups, are well-regarded for their phosphorescent properties, which are central to the operation of Organic Light-Emitting Diodes (OLEDs) and LECs. The fluorine substitution, in particular, can influence the energy levels of the complex, often leading to shifts in the emission color and improvements in photoluminescent quantum yields. For instance, a related compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, forms iridium complexes that exhibit high photoluminescent quantum yields, reaching up to 93%. rsc.org This suggests that iridium complexes of this compound would also be highly luminescent.

In LECs, these luminescent metal complexes are blended with an ion-conducting material. When a voltage is applied, mobile ions in the electrolyte redistribute to form p- and n-doped regions near the electrodes, facilitating electron and hole injection into the luminescent material and resulting in light emission. The performance of these devices is characterized by their brightness (luminance), turn-on voltage, and efficiency.

Interactive Data Table: Illustrative Performance of LECs Based on Iridium Complexes with Fluorinated Phenylpyridine Ligands

| Complex/Ligand Family | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | External Quantum Efficiency (%) | Emission Color |

| [Ir(F2ppy)2(N^N)]+ type | ~1500 | ~3.5 | ~5.0 | Green |

| [Ir(dfppz)2(N^N)]+ type | ~1000 | ~4.0 | ~4.5 | Blue-Green |

Note: This table is illustrative and based on data for similar fluorinated phenylpyridine ligands, not specifically this compound. Performance can vary significantly based on the ancillary ligand (N^N) and device architecture.

Performance in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which then generates a current. Ruthenium(II) complexes are commonly used as the dye sensitizers in these cells due to their broad absorption in the visible spectrum and efficient charge transfer properties. The ligands surrounding the ruthenium center play a crucial role in tuning these properties.

Interactive Data Table: Illustrative Performance of DSSCs with Ruthenium Sensitizers Containing Phenyl-based Bipyridine Ligands

| Sensitizer/Ligand Feature | Jsc (mA/cm²) | Voc (V) | ff | η (%) |

| Phenyl-based bipyridine | 15.8 | 0.71 | 0.70 | 7.8 |

| Fluorinated phenyl-based bipyridine | 17.5 | 0.69 | 0.68 | 8.2 |

Catalytic Applications of 2 4 Fluorophenyl 5 Methylpyridine Metal Complexes

Photoredox Catalysis Driven by Iridium(III)-2-(4-Fluorophenyl)-5-methylpyridine Complexes

Iridium(III) complexes prepared with 2-(4-Fluorophenyl)-5-methylpyridine ligands are notable photocatalysts. sigmaaldrich.comsigmaaldrich.com These inorganic coordination complexes are valued in photoredox catalysis due to their ability to undergo a metal-to-ligand charge transfer (MLCT) upon excitation by visible light. nih.govamazonaws.com This process leads to the formation of long-lived excited states that are both highly reducing and oxidizing, enabling them to catalyze a wide array of organic transformations under mild conditions. nih.gov The molecular nature of these catalysts allows for high tunability, which is a significant advantage in developing tailored catalytic systems. nih.govamazonaws.com

Mechanisms of Single-Electron Transfer Processes

The catalytic cycle of Iridium(III) photoredox catalysts is initiated by the absorption of light, which promotes the complex to an excited state (*Ir(III)). This excited species can engage in single-electron transfer (SET) with a substrate molecule. The process can follow two primary pathways: oxidative quenching or reductive quenching.

In an oxidative quenching cycle , the photoexcited *Ir(III) complex is oxidized by an electron acceptor to a potent Ir(IV) species, which can then participate in the catalytic reaction. chinesechemsoc.orgchinesechemsoc.orgrsc.org Conversely, in a reductive quenching cycle , the *Ir(III) complex is reduced by an electron donor to a highly reducing Ir(II) species.

Theoretical investigations using density functional theory (DFT) have provided detailed insights into these mechanisms. For instance, in dual Ir(III)/Ni(II)-metallaphotoredox systems, a radical mechanism involving an oxidative quenching cycle (Ir(III) → *Ir(III) → Ir(IV) → Ir(III)) merged with a nickel catalytic cycle has been predicted. chinesechemsoc.orgchinesechemsoc.org This process often involves a proton-coupled electron transfer (PCET) step, which is crucial for activating certain substrates and enhancing reaction efficiency. chinesechemsoc.orgrsc.org

Recent studies on related iridium complexes have also highlighted the concept of a "super-reductant" state. chemrxiv.org In some cases, the photoreactivity arises from the intrinsic excitation of the reduced ligand, with the metal center acting as a spectator. chemrxiv.org This suggests that the this compound ligand itself plays a fundamental role in the electron transfer process beyond simply tuning the metal center's properties.

Visible-Light-Induced Organic Transformations

The unique reactivity of Iridium(III)-2-(4-Fluorophenyl)-5-methylpyridine complexes and their derivatives enables a variety of challenging organic transformations under visible light irradiation. These reactions benefit from the mild conditions, high selectivity, and functional group tolerance offered by photoredox catalysis.

One model reaction used to evaluate the efficacy of these catalysts is the reductive dehalogenation of 2-bromoacetophenone (B140003) to acetophenone. nih.govamazonaws.com This transformation is often used to optimize reaction conditions and compare the activity of different catalyst constructs, including those heterogenized on metal oxide surfaces. nih.govamazonaws.com

Below is a table summarizing representative organic transformations facilitated by Iridium(III)-phenylpyridine type photocatalysts.

| Reaction Type | Substrates | Catalyst System | Key Features | Ref |

| Reductive Dehalogenation | 2-Bromoacetophenone | Heterogenized Iridium Complex | High conversion and yield under mild conditions. | nih.govamazonaws.com |

| C(sp³)–H Hydroalkylation | Internal Alkyne, Ether | Ir(III)/Ni(II) | Forms C(sp³)–C(sp²) bonds via a radical mechanism. | chinesechemsoc.orgchinesechemsoc.org |

| C–O Cross-Coupling | Aryl Bromide, Alcohol | Ir(III)/Ni(II) | Employs an oxidation state modulation mechanism. | rsc.org |

| Methoxytrifluoromethylation | Styrene | Triscyclometalated Ir(III) Complex | Regioselective, high efficiency. | thieme-connect.de |

Solar Fuel Generation Technologies

Complexes utilizing this compound and its derivatives are recognized as robust photocatalysts for applications in solar fuel generation. sigmaaldrich.comsigmaaldrich.com This field aims to convert solar energy into chemical energy, primarily through the production of hydrogen (H₂) from water or the reduction of carbon dioxide (CO₂) into valuable fuels.

Catalytic Water Splitting for Hydrogen Production

In a typical photochemical water splitting system, the iridium complex absorbs solar light to generate an excited state. This excited state initiates a series of electron transfer reactions that ultimately lead to the reduction of protons to produce hydrogen gas (Hydrogen Evolution Reaction, HER) and the oxidation of water to produce oxygen gas (Oxygen Evolution Reaction, OER). The efficiency of these complexes is attributed to their strong light absorption, long-lived excited states, and suitable redox potentials. nih.govossila.com While much research has focused on various materials like metal phosphides and porphyrin-based polymers, iridium complexes offer high tunability for optimizing catalytic performance. nsf.govresearchgate.netosti.gov

Electrocatalytic Reduction Processes

Electrocatalysis uses an external electrical potential to drive chemical reactions. Metal complexes of this compound can be employed in electrocatalytic systems, particularly for reduction processes relevant to solar fuel production.

An important area of research is the electrocatalytic reduction of CO₂, which can convert this greenhouse gas into carbon monoxide (CO) or methane (B114726) (CH₄). nih.gov While studies on chromium quaterpyridine complexes have shown high efficiency for CO₂ reduction, the principles of metal-ligand cooperativity are broadly applicable. nih.gov

Furthermore, the synergy between photochemistry and electrochemistry has given rise to electro(photo)catalysis . chemrxiv.org In this approach, an iridium complex can be electrochemically reduced to generate a highly reactive, light-sensitive species. This species can then be photoexcited to achieve "super-reductant" ability, capable of reducing substrates that are otherwise inaccessible. chemrxiv.org This hybrid strategy opens new avenues for synthetic methodologies by harnessing both electrical and light energy to drive challenging chemical transformations.

Specific Catalytic Reactions Employing this compound Derivatives

The core structure of this compound can be modified to create derivatives with fine-tuned properties for specific catalytic applications. These derivatives often feature additional or different patterns of fluorination on the phenyl or pyridine (B92270) rings.

A prominent example is 2-(2,4-Difluorophenyl)-5-methylpyridine . This difluorinated derivative is used as a cyclometalating ligand to form metal complexes with excellent photocatalytic capabilities in visible-light-driven reactions. ossila.com The additional fluorine atom further modifies the electronic properties of the ligand, which can enhance the performance of the resulting catalyst in applications like water splitting for hydrogen generation and as photosensitizers in dye-sensitized solar cells (DSSCs). ossila.com

The catalytic process in these complexes involves a metal-ligand charge transfer (MLCT) upon light absorption, creating an excited state. This excited complex participates in a single-electron transfer and is subsequently regenerated to complete the catalytic cycle. ossila.com The strategic placement of fluorine atoms can lower the energy level of the highest occupied molecular orbital (HOMO), which in turn shifts the emission spectrum and influences the catalytic activity. ossila.com Other related derivatives that have been synthesized for use in catalysis include 2-(2,4-Difluorophenyl)-5-fluoropyridine and 2-(2,4-Difluorophenyl)-5-methoxypyridine. sigmaaldrich.com

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides, a process known as deoxyfluorination, is a transformation of significant importance in medicinal chemistry and materials science. The introduction of fluorine can dramatically alter the biological and physical properties of a molecule. Iridium(III) photocatalysts bearing phenylpyridine-type ligands have emerged as powerful tools for mediating such reactions under mild, visible-light-induced conditions.

Recent research has demonstrated the efficacy of iridium complexes containing the this compound ligand in the deoxyfluorination of alcohols. Specifically, the complex (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[this compound]iridium(III) Hexafluorophosphate, denoted as [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆, has been successfully employed as a photoredox catalyst for this purpose.

The general strategy involves the activation of the alcohol, typically as an oxalate (B1200264) half-ester, which then serves as a radical precursor upon interaction with the excited photocatalyst. The iridium complex, upon absorption of visible light, initiates a single-electron transfer process, leading to the generation of an alkyl radical from the activated alcohol. This radical then undergoes a C-F bond-forming reaction.

A practical example of this application is the deoxyfluorination of 2-methyl-4-phenyl-2-butanol. rsc.org In this reaction, the tertiary alcohol is first converted to its oxalate half-ester. This intermediate, in the presence of the [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆ catalyst, a fluorine source such as N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (F-TEDA-BF₄), and a phosphate (B84403) base, undergoes efficient conversion to the corresponding tertiary fluoride (B91410) under visible light irradiation. rsc.org

Table 1: Deoxyfluorination of an Alcohol using an [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆ Catalyst

| Substrate | Catalyst | Fluorine Source | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Methyl-4-phenyl-2-butanol Oxalate Half-Ester | [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆ | F-TEDA-BF₄ | Na₂HPO₄ | Diethyl Ether / Acetone | 2-Fluoro-2-methyl-4-phenylbutane | 68 |

Data sourced from a practical example by Tokyo Chemical Industry (TCI). rsc.org

This catalytic system highlights the utility of the this compound ligand in facilitating challenging chemical transformations under mild conditions, offering a valuable method for the synthesis of fluorinated organic molecules.

Alkyne Insertion Reactions

Metal complexes of this compound, particularly those of iridium, are also implicated in alkyne insertion reactions. These reactions, where an alkyne molecule inserts into a metal-carbon bond, are fundamental processes in organometallic chemistry and provide routes to complex organic structures. The electronic nature of the phenylpyridine ligand can influence the reactivity of the metal center and the outcome of the insertion.

While specific examples detailing alkyne insertion reactions catalyzed by a complex of this compound are not extensively documented in the literature, the reactivity of closely related cyclometalated iridium-pyridine complexes provides significant insight into this application. For instance, studies on six-membered cyclometalated iridium complexes with other substituted phenylpyridine ligands have shown that they readily react with terminal and internal aromatic alkynes. nih.govnih.gov

These reactions can proceed through different insertion modes, including 1,1- and 1,2-insertion of the alkyne into the iridium-carbon bond, sometimes followed by further intramolecular transformations. nih.gov The reaction pathway is often influenced by the nature of the alkyne and the ancillary ligands on the iridium center. A plausible mechanism involves the initial coordination of the alkyne to the iridium center, followed by either a vinylidene rearrangement and subsequent 1,1-insertion or a direct 1,2-insertion. nih.gov

The table below presents data from a study on a related six-membered cyclometalated iridium complex, illustrating the types of products and yields that can be expected from such alkyne insertion reactions. nih.gov

Table 2: Alkyne Insertion into a Six-Membered Cycloiridated Pyridine Complex

| Iridium Complex | Alkyne | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| [Cp*IrCl(2-benzoylpyridine)] | Phenylacetylene | Methanol | Doubly cycloiridated complex | 48 |

| [Cp*IrCl(2-benzoylpyridine)] | p-Methoxyphenylacetylene | Methanol | Doubly cycloiridated complex | 55 |

| [Cp*IrCl(2-benzoylpyridine)] | p-Fluorophenylacetylene | Methanol | Doubly cycloiridated complex | 42 |

Data is based on reactions with a structurally related iridium-pyridine complex. nih.gov

The diversity of products obtainable from these reactions underscores the rich chemistry of iridium-pyridine complexes in C-C bond formation. The electronic tuning afforded by the this compound ligand is expected to provide similar, if not enhanced, catalytic activity in this area.

Medicinal Chemistry and Biological Activities of 2 4 Fluorophenyl 5 Methylpyridine and Its Derivatives

Structure-Activity Relationship (SAR) Investigations in Fluorinated Pyridines

The biological profile of 2-(4-fluorophenyl)-5-methylpyridine derivatives is intrinsically linked to the interplay of its constituent parts: the fluorinated phenyl ring, the pyridine (B92270) core, and the methyl group. Understanding the structure-activity relationships (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Role of Fluorine in Modulating Biological Activity and Lipophilicity

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially enhancing interactions with biological targets. Furthermore, the substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the metabolic stability and half-life of a compound.

Fluorine's impact on lipophilicity is context-dependent. While the C-F bond is highly polarized, fluoro-arenes are often more lipophilic than their non-fluorinated counterparts due to the low polarizability of the bond. This can enhance membrane permeability and cellular uptake. The strategic placement of fluorine, as seen in the para-position of the phenyl ring in this compound, is a common tactic to modulate these properties favorably.

Effects of Substitutions on the Pyridine and Phenyl Moieties

The pyridine ring in 2-phenylpyridine (B120327) derivatives serves as a key structural anchor and a site for crucial interactions with target proteins. The nitrogen atom can act as a hydrogen bond acceptor, a critical feature for binding to many enzyme active sites. Modifications to the pyridine ring, such as the introduction of the 5-methyl group in the title compound, can influence solubility and steric interactions within the binding pocket.

Substitutions on the phenyl ring also play a pivotal role in defining the biological activity. The nature, position, and electronic properties of these substituents can dictate the potency and selectivity of the molecule. For instance, in various classes of enzyme inhibitors, the presence and position of a fluorine atom on the phenyl ring have been shown to be critical for high affinity binding.

Exploration of Pharmacological Targets

The this compound scaffold has been explored for its potential to modulate the activity of several key enzymes and receptors implicated in a range of diseases.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in regulating metabolism and inflammation. Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes. The design of novel PPAR agonists often involves a phenyl-containing headgroup linked to an acidic moiety.

While direct studies on this compound as a PPAR agonist are limited, the structural features are reminiscent of known PPAR modulators. For instance, substituted phenylpropanoic acid derivatives have been identified as potent PPARα-selective activators. The activity of these compounds is highly dependent on the substituents on the phenyl ring and the nature of the acidic group.

Table 1: Representative Phenylpropanoic Acid Derivatives as PPARα Agonists

| Compound | R | EC50 (nM) for hPPARα |

| 1 | H | >10000 |

| 2 | CH3 | 190 |

| 3 | C2H5 | 80 |

Data is illustrative of the SAR in a related chemical series.

Poly(ADP-ribose) Polymerase (PARP) 1/2 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair. Inhibitors of PARP, particularly PARP-1 and PARP-2, have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Many PARP inhibitors feature a pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, often incorporating aromatic and heterocyclic rings.

The 2-phenylpyridine scaffold can be found in the core structures of some PARP inhibitors. The design of potent inhibitors often involves optimizing the interactions within the nicotinamide-binding pocket of the enzyme. Modifications to the pyridine and phenyl rings can significantly impact inhibitory potency. For example, pyridopyridazinone derivatives have been developed as potent PARP-1 inhibitors, with activity dependent on the substituents on the heterocyclic core.

Table 2: Representative Pyridopyridazinone Derivatives as PARP-1 Inhibitors

| Compound | Substituent | IC50 (nM) for PARP-1 |

| Olaparib (Reference) | - | 5 |

| Derivative A | -F | 10 |

| Derivative B | -Cl | 8 |

Data is illustrative of SAR in a related chemical series.

Mitogen-Activated Protein Kinase (MAPK) Inhibition (e.g., p38α)

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38α MAPK is a key player in the inflammatory response, and its inhibitors have been pursued as treatments for various inflammatory diseases.

A common structural motif for p38α inhibitors is a substituted pyridine or pyrimidine (B1678525) ring linked to a phenyl group. The 4-fluorophenyl group is a particularly prevalent feature in many potent p38α inhibitors, as it often occupies a key hydrophobic pocket in the enzyme's active site. The pyridine nitrogen is also critical for forming a hydrogen bond with the hinge region of the kinase. While direct evaluation of this compound as a p38α inhibitor is not widely reported, its core structure aligns well with the established pharmacophore for this target class. The methyl group on the pyridine ring could potentially be optimized to enhance binding affinity and selectivity.

Table 3: Representative Pyridine-Based p38α MAPK Inhibitors

| Compound | Core Structure | IC50 (nM) for p38α |

| SB-203580 (Reference) | Pyridinylimidazole | 50 |

| Derivative X | 2-Arylpyridine | 25 |

| Derivative Y | 2-Arylpyrimidine | 15 |

Data is illustrative of SAR in a related chemical series.

Development of Biologically Active Compounds

The pyridine scaffold is a key structural motif in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design. The strategic incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This section will explore the development of compounds derived from the this compound core structure, focusing on their potential applications in medicinal chemistry.

Design and Synthesis of Potential Anticancer Agents

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of heterocyclic compounds, with pyridine derivatives being of significant interest. researchgate.net The design of such agents often involves the combination of different pharmacophores to enhance the therapeutic efficacy of the resulting molecule.

One such approach involved the synthesis of a series of novel 2-(4-Fluorophenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. researchgate.net The rationale behind this design was the established anticancer properties of both pyridine and 1,3,4-oxadiazole (B1194373) moieties. The synthesis commenced with the conversion of 2-bromo-5-methyl-pyridine to 6-Bromo-nicotinic acid through oxidation. This was followed by a series of reactions including esterification, Suzuki coupling with 4-fluorophenylboronic acid, and hydrazinolysis to form 6-(4-Fluoro-phenyl)-nicotinic acid hydrazide. This key intermediate was then reacted with various aromatic aldehydes to produce Schiff bases, which underwent oxidative cyclization using Chloramine-T to yield the final 1,3,4-oxadiazole derivatives. researchgate.net

The synthesized compounds were subsequently evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. researchgate.net Notably, some of these derivatives exhibited significant cytotoxic effects.

Table 1: In-vitro Anticancer Activity of 2-(4-Fluorophenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine Derivatives researchgate.net

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 7b | MCF7 | 6.9 |

| 7d | MCF7 | 3.8 |

| 7c | Caco-2 | 23.6 |

| 7d | Caco-2 | 56.5 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The results indicated that compounds 7b and 7d demonstrated potent activity against the MCF7 human breast cancer cell line, with IC50 values of 6.9 µM and 3.8 µM, respectively. researchgate.net These values were found to be more potent than the standard anticancer drug 5-Fluorouracil under the same experimental conditions. Furthermore, compounds 7c and 7d showed moderate cytotoxicity against the Caco-2 colon cancer cell line. researchgate.net These findings underscore the potential of this class of this compound derivatives as a promising scaffold for the development of new anticancer drugs. researchgate.net

In a different study, the focus was on developing radiolabeled pyridine derivatives for cancer imaging. nih.govingentaconnect.com Novel [18F]labeled pyridine-2-carboxamide derivatives were synthesized and evaluated as potential probes for imaging the PD-1/PD-L1 immune checkpoint in cancer using Positron Emission Tomography (PET). nih.govingentaconnect.com These compounds demonstrated significant accumulation and retention in PD-L1 expressing breast and cervix carcinoma cells, suggesting their potential as specific imaging agents. nih.govingentaconnect.com

Anti-inflammatory Properties of Related Pyridine Derivatives

Inflammation is a complex biological response, and the pyridine nucleus is a common structural feature in many synthetic anti-inflammatory drugs. researchgate.net The anti-inflammatory potential of various pyridine derivatives has been an active area of research.

One area of investigation has been the synthesis of N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines. nih.gov The anti-inflammatory activities of these compounds were assessed using the carrageenan-soaked sponge model of inflammation in rats. The study revealed that all the tested compounds exhibited moderate to good anti-inflammatory effects when compared to the standard drug, indomethacin. nih.gov Specifically, compounds 9b , 9c , and 9p were identified as the most active analogs within this series. nih.gov

Another class of related compounds, pyridine- and thiazole-based hydrazides, has also been explored for their anti-inflammatory properties. acs.orgnih.gov The in vitro anti-inflammatory activity of these newly synthesized compounds was determined by their ability to inhibit the denaturation of bovine serum albumin. The results showed that the compounds exhibited a range of inhibitory concentrations (IC50) from 46.29 to 100.60 μg/mL. acs.orgnih.gov This method is based on the principle that protein denaturation is a contributing factor in the inflammatory process. acs.org

Table 2: In-vitro Anti-inflammatory Activity of Pyridine- and Thiazole-Based Hydrazides acs.orgnih.gov

| Compound | IC50 (µg/mL) |

|---|---|

| 5g | 46.29 |

| 5l | 100.60 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The diverse biological activities of pyridine derivatives, including their anti-inflammatory effects, highlight the versatility of this heterocyclic core in medicinal chemistry. researchgate.net The ability to modify the pyridine ring at various positions allows for the generation of large libraries of compounds for screening and the development of structure-activity relationships, which are crucial for the rational design of new therapeutic agents. researchgate.net

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl 5 Methylpyridine

Novel Synthetic Methodologies

The predominant method for synthesizing 2-(4-fluorophenyl)-5-methylpyridine is the Suzuki-Miyaura coupling reaction. This well-established protocol involves the cross-coupling of 2-bromo-5-methylpyridine (B20793) with (4-fluorophenyl)boronic acid, typically utilizing a palladium catalyst such as Palladium(II) bis(triphenylphosphine)dichloride in the presence of a base. chemicalbook.com

While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic strategies. Key areas of exploration include:

C-H Activation: Direct arylation via C-H bond activation is a highly sought-after goal in modern organic synthesis. Future methodologies could target the direct coupling of 5-methylpyridine with fluorobenzene (B45895) derivatives, bypassing the need to pre-functionalize the pyridine (B92270) ring with a halogen, thus improving atom economy and reducing waste.

Greener Reaction Conditions: Research into replacing traditional solvents like 1,4-dioxane (B91453) with more environmentally benign alternatives (e.g., water, ethanol, or bio-based solvents) is a priority. chemicalbook.com Additionally, developing catalyst systems that operate at lower temperatures and with lower catalyst loadings will be crucial.

Flow Chemistry: The adoption of continuous flow manufacturing processes could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of this compound and its derivatives.

Advancements in Catalytic Applications

This compound has been identified as a valuable ancillary ligand for the preparation of Iridium(III) photocatalysts. sigmaaldrich.com These complexes are pivotal in photoredox catalysis, a field that uses visible light to drive chemical reactions under mild conditions.

Emerging research in this domain is likely to pursue several key directions:

Tuning Photophysical Properties: By modifying the structure of the ligand, researchers can fine-tune the photophysical and electrochemical properties of the resulting metal complexes. Future work will involve synthesizing new derivatives of this compound to create catalysts with tailored redox potentials, allowing them to participate in a wider array of chemical transformations.

Ligand-to-Metal Charge Transfer (LMCT): Exploration of the LMCT process in complexes containing this ligand could lead to new catalytic cycles. frontiersin.org This mechanism is particularly relevant for generating reactive radical species from abundant but stable precursors, such as fluoroalkyl acids, for applications in medicinal and agrochemical synthesis. frontiersin.org

Expanding Catalytic Scope: While currently associated with photoredox reactions, iridium and other transition metal complexes featuring this ligand could be explored for other catalytic applications, such as hydrogenation, C-H functionalization, and cross-coupling reactions, potentially offering unique reactivity and selectivity. Research into photocatalytic proximity labeling, a technique to map biomolecular interactions, could also be an area of expansion. princeton.edu

Expansion into New Biological Targets

While direct biological activity data for this compound is not extensively documented, its structural motifs are present in numerous biologically active molecules. This suggests a high potential for the compound and its derivatives in medicinal chemistry.

Future research avenues will likely involve screening this compound against a variety of biological targets:

Anticancer Agents: Substituted pyrimidine (B1678525) and pyridine scaffolds are common in oncology. For instance, novel 2,4,5-substituted pyrimidine derivatives have shown potent inhibition of human hepatocellular carcinoma cell lines. nih.gov Future studies could explore derivatives of this compound as inhibitors of kinases or other proteins implicated in cancer progression.

Antiviral Therapeutics: A pyridazinone derivative containing a 2-(4-fluorophenyl) moiety was recently investigated as a potential inhibitor of the SARS-CoV-2 main protease, highlighting the potential of this chemical scaffold in antiviral drug discovery. mdpi.com

Antifungal Agents: Structural analogs, such as pyrazolopyridines, have been computationally screened as potential inhibitors of yeast casein kinase (Yck2) in Candida albicans, a key target for antifungal therapies. nih.gov

Neurological Targets: Pyridine derivatives have been successfully developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesics. nih.gov The unique electronic profile of this compound makes it an interesting candidate for exploring novel interactions with ion channels and receptors in the central nervous system.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach holds immense promise.

Future research will increasingly leverage computational tools in the following ways:

Rational Catalyst Design: Density Functional Theory (DFT) can be used to predict the electronic structure, redox potentials, and stability of new photocatalysts incorporating derivatives of this ligand. This allows for the in silico screening of candidates before committing to laboratory synthesis.

Drug Discovery and Molecular Docking: As seen with related compounds, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets like viral proteases or kinases. mdpi.comnih.gov This helps prioritize compounds for synthesis and biological evaluation.

Predicting Physicochemical Properties: Computational methods like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analysis can provide insights into the reactivity, stability, and intermolecular interaction potential of new derivatives, guiding their application in both materials science and medicinal chemistry. mdpi.com

A recent study on a related pyridazinone derivative successfully used DFT, FMO analysis, and molecular docking to scrutinize its physicochemical properties and predict its biological activity, providing a clear template for future work on this compound. mdpi.com

Exploration of Advanced Material Applications

Beyond catalysis, the photophysical properties of metal complexes derived from this compound make them attractive candidates for advanced materials.

Emerging areas of application include:

Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes are widely used as phosphorescent emitters in OLEDs due to their high efficiency in converting electrical energy into light. The this compound ligand could be used to create new emitters with desirable colors, high quantum yields, and long operational lifetimes.

Light-Emitting Electrochemical Cells (LECs): Similar to OLEDs, LECs are light-emitting devices but with a simpler device architecture. The development of stable and efficient ionic transition metal complexes using this ligand is a promising research direction.

Chemical Sensors: The luminescence of metal complexes can be sensitive to their chemical environment. This property can be harnessed to develop sensors where the presence of a specific analyte quenches or enhances the emission of light from a complex containing the this compound ligand.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluorophenyl)-5-methylpyridine, and how are yields optimized?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated pyridine derivatives and fluorophenyl boronic acids. For example, analogous compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine (Acta Cryst. E68, 2012) are synthesized via palladium-catalyzed coupling under inert atmospheres, with yields optimized by controlling reaction temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants . Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Safety Data Sheets (SDS) for structurally similar fluorophenyl-pyridine derivatives recommend:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of toxic fumes.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Measures: In case of exposure, wash skin with water for 15 minutes and consult a poison control center .

Advanced: How can computational methods like QSAR and molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling: Build regression models using descriptors like logP, molar refractivity, and topological polar surface area to correlate structural features with anti-proliferative activity. For example, a study on 2-(4-fluorophenyl)imidazol-5-ones identified R² > 0.85 for predictive models using partial least squares (PLS) regression .

- Molecular Docking: Dock derivatives into target receptors (e.g., Polo-like kinase 1, Plk1) using software like AutoDock Vina. High binding affinity (e.g., −9.2 kcal/mol for ligand 24) correlates with inhibition of cancer cell proliferation .

- Pharmacokinetics: Assess Lipinski’s Rule of Five compliance via SwissADME to prioritize derivatives for preclinical testing .

Advanced: What crystallographic data and intermolecular interactions stabilize this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction reveals key structural motifs:

- Dihedral Angles: Pyrimidine rings in analogous compounds exhibit dihedral angles of 12.8°–86.1° with substituent phenyl groups, influencing planarity and packing .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯π and C–H⋯O interactions form polymeric chains in the crystal lattice .

- Torsional Flexibility: Substituents like methoxy groups introduce torsional strain (e.g., −1.01 Å deviation from pyrimidine planes), affecting solubility and reactivity .

Advanced: How does this compound modulate inflammatory pathways, such as IL6 secretion?

Methodological Answer:

Derivatives like 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole inhibit IL6 secretion in in vitro models:

- Mechanism: Block NF-κB signaling by competing with pro-inflammatory stimuli (e.g., sodium arsenite or soot particles).

- Experimental Design: Treat macrophages with 10–50 µM compound, followed by ELISA quantification of IL6. IC₅₀ values are derived from dose-response curves .

Basic: What analytical techniques are used to characterize this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 217.20 for C₁₂H₈FNO₂) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How do structural modifications of this compound impact its ecological persistence and biodegradability?

Methodological Answer:

While data on ecological impact is limited (SDS Section 12), structure-activity relationships suggest:

- Persistence: Fluorine atoms reduce biodegradability due to strong C–F bonds.

- Mitigation Strategies: Introduce hydroxyl groups (e.g., at the pyridine 3-position) to enhance microbial degradation. Test via OECD 301F assay to measure 28-day biodegradation .

Basic: What are the common contaminants or byproducts during the synthesis of this compound?

Methodological Answer:

- Byproducts: Unreacted boronic acids or dehalogenated intermediates (e.g., 5-methylpyridine).

- Detection: GC-MS identifies low-molecular-weight impurities.

- Remediation: Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use scavengers like silica-bound thiols to remove residual palladium .

Advanced: How can in vitro assays validate the anti-cancer potential of this compound derivatives?

Methodological Answer:

- Cell Viability Assays: Treat MCF-7 breast cancer cells with 1–100 µM derivatives for 48 hours. Measure viability via MTT assay (IC₅₀ ~25 µM for active compounds) .

- Apoptosis Markers: Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- Target Validation: siRNA knockdown of Plk1 confirms on-target effects if apoptosis decreases .

Advanced: What contradictions exist in reported biological activities of fluorophenyl-pyridine derivatives, and how are they resolved?

Methodological Answer:

- Contradictions: Varying anti-fungal activity in pyrimidine derivatives due to substituent positioning (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .

- Resolution: Conduct comparative SAR studies using isosteric replacements (e.g., replacing Cl with CF₃) and validate via MIC assays against Candida albicans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.